molecular formula C22H18N4O3S B1436982 Axitinib metabolite M9 CAS No. 1348044-24-5

Axitinib metabolite M9

Número de catálogo: B1436982
Número CAS: 1348044-24-5
Peso molecular: 418.5 g/mol
Clave InChI: MESVCUNKPBREDN-UUAZFVJBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Axitinib metabolite M9 is a derivative of axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The metabolite M9 is one of the several metabolites formed during the biotransformation of axitinib in the human body .

Análisis De Reacciones Químicas

Axitinib metabolite M9 undergoes several types of chemical reactions, including oxidation and glucuronidation. The primary enzymes involved in these reactions are cytochrome P450 (CYP) enzymes and uridine diphosphate glucuronosyltransferase (UGT) enzymes . Common reagents used in these reactions include NADPH and UDPGA. The major products formed from these reactions are axitinib sulfoxide and axitinib N-glucuronide .

Aplicaciones Científicas De Investigación

Q & A

Basic Research Questions

Q. How is Axitinib metabolite M9 identified and quantified in pharmacokinetic (PK) studies, and what methodological considerations ensure accuracy?

  • Answer : Metabolite M9 is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-concentration analytes. In PK studies, blood samples are collected at predefined intervals post-dosing, and plasma concentrations of M9 are measured against validated calibration curves. Critical considerations include:

  • Matrix effects : Use of stable isotope-labeled internal standards to correct for ion suppression/enhancement .
  • Metabolic stability : Assessment of M9 stability in plasma under varying storage conditions to prevent degradation .
  • Cross-validation : Harmonization of analytical methods across multi-site trials to minimize inter-lab variability .

Q. What experimental designs are employed to assess M9's formation kinetics and metabolic pathways in preclinical models?

  • Answer : Preclinical studies often use hepatocyte incubations or liver microsomes from multiple species (e.g., human, rat, dog) to evaluate interspecies metabolic differences. Key steps include:

  • Reaction phenotyping : Inhibition assays with CYP-specific inhibitors (e.g., CYP3A4 for Axitinib) to identify enzymes responsible for M9 formation .
  • Time-course analyses : Sampling at multiple time points to derive formation/elimination half-lives and assess auto-inhibition or enzyme saturation .

Advanced Research Questions

Q. How does M9 contribute to observed drug-drug interaction (DDI) risks when Axitinib is combined with cisplatin/capecitabine?

  • Answer : Co-administration of Axitinib with cisplatin/capecitabine in Phase I trials revealed a ~30% increase in Axitinib exposure, potentially due to M9-mediated inhibition of efflux transporters (e.g., P-glycoprotein). Methodological approaches to resolve this include:

  • Transporter assays : In vitro models (e.g., Caco-2 cells) to test M9’s affinity for transporters involved in Axitinib disposition .
  • Physiologically based pharmacokinetic (PBPK) modeling : Integration of metabolite-specific parameters to predict DDIs in virtual populations .
    • Contradiction note : While cisplatin did not alter Axitinib PK, capecitabine/5-FU exposure decreased, suggesting complex interplay between M9 and fluoropyrimidine metabolism .

Q. What strategies address variability in M9 plasma exposure across patient populations, and how does this impact dose optimization?

  • Answer : Population pharmacokinetic (PopPK) modeling is used to identify covariates (e.g., CYP3A4 polymorphisms, renal/hepatic function) influencing M9 variability. For example:

  • Dose titration : In Phase II trials, patients with low Axitinib/M9 exposure underwent dose escalation (up to 10 mg BID) if tolerability criteria (e.g., blood pressure, adverse events) were met .
  • Covariate analysis : Retrospective genotyping of trial cohorts to link polymorphisms in CYP3A4/5 or UGT1A1 to M9 exposure .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve safety assessments of M9, particularly for irreversible toxicity risks?

  • Answer : IVIVE integrates in vitro toxicity data (e.g., mitochondrial ROS inhibition in hepatic stellate cells) with human PK parameters to predict M9’s safety margin. Key steps:

  • Reactive metabolite screening : Glutathione-trapping assays to detect M9-derived electrophilic intermediates .
  • Toxicity thresholds : Benchmark dose (BMD) modeling using preclinical data from liver fibrosis models, where M9 showed mitochondrial protective effects at IC₅₀ < 100 nM .

Q. Contradiction Analysis and Mitigation

Q. How should researchers resolve conflicting data on M9’s role in Axitinib efficacy between monotherapy and combination regimens?

  • Answer : In monotherapy (e.g., renal cell carcinoma), M9’s contribution to efficacy is inferred from PopPK-pharmacodynamic (PD) models showing exposure-response relationships for progression-free survival . In combination therapies (e.g., pembrolizumab + Axitinib), randomized trials use stratified randomization by metabolic phenotype (extensive vs. poor metabolizers) to isolate M9’s immunomodulatory effects .
  • Mitigation strategy : Adaptive trial designs with interim PK/PD analyses to adjust for metabolite-specific confounding .

Q. Methodological Resources

  • Quantitative assays : NIST Standard Reference Database 69 for GC-MS protocols .
  • Trial design : Phase I/II frameworks from studies in advanced gastric cancer and RENOTORCH Phase III trial protocols .
  • Data reporting : ICMJE standards for reagent validation and metabolite stability documentation .

Propiedades

IUPAC Name

2-[(3E)-3-[(2E)-2-(1-hydroxypyridin-2-ylidene)ethylidene]indazol-6-yl]sulfinyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESVCUNKPBREDN-UUAZFVJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)/C(=C\C=C\4/C=CC=CN4O)/N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1348044-24-5
Record name Axitinib sulfoxide pyridine-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348044245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AXITINIB SULFOXIDE PYRIDINE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID0Q0B0IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Axitinib metabolite M9
Reactant of Route 2
Axitinib metabolite M9
Reactant of Route 3
Axitinib metabolite M9
Reactant of Route 4
Axitinib metabolite M9
Reactant of Route 5
Axitinib metabolite M9
Reactant of Route 6
Axitinib metabolite M9

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.